molecular formula C20H22N4O4S B1195887 1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

Cat. No. B1195887
M. Wt: 414.5 g/mol
InChI Key: YZBGMCRGUVPUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone is a member of piperazines.

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Kumara et al. (2017) synthesized new compounds related to the chemical , focusing on crystal structure studies and density functional theory (DFT) calculations to analyze the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antimicrobial Activities

  • Başoğlu et al. (2013) investigated the antimicrobial activities of related compounds, highlighting their potential in fighting microorganisms (Başoğlu et al., 2013).

Antioxidant Properties

  • Mallesha et al. (2014) conducted studies on similar derivatives, assessing their antioxidant activity against various free radicals, indicating potential therapeutic applications (Mallesha et al., 2014).

Anticonvulsant Activity

  • Harish et al. (2013) synthesized novel derivatives and tested them for anticonvulsant activity, comparing their efficacy with standard drugs (Harish et al., 2013).

properties

Product Name

1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C20H22N4O4S/c1-14-15(7-12-27-14)19-21-22-20(28-19)29-13-18(25)24-10-8-23(9-11-24)16-5-3-4-6-17(16)26-2/h3-7,12H,8-11,13H2,1-2H3

InChI Key

YZBGMCRGUVPUHK-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.